molecular formula C18H18N2O2 B4888996 5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B4888996
M. Wt: 294.3 g/mol
InChI Key: QVFVYVMPBWDRQJ-UHFFFAOYSA-N
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Description

5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and physiological effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In addition, this compound has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of new synthetic routes to produce this compound more efficiently and cost-effectively. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Furthermore, more research is needed to fully understand its mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is typically carried out using a one-pot reaction involving the condensation of 4-methylphenol, 3-methylbenzohydrazide, and ethylene glycol in the presence of a catalyst. The reaction mixture is then heated under reflux conditions, and the product is obtained after purification by column chromatography.

Scientific Research Applications

5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an anti-inflammatory, analgesic, and antitumor agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer. In addition, this compound has been investigated for its antimicrobial properties, and it has shown activity against a wide range of microorganisms.

Properties

IUPAC Name

5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-7-9-16(10-8-12)21-14(3)18-19-17(20-22-18)15-6-4-5-13(2)11-15/h4-11,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFVYVMPBWDRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C2=NC(=NO2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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